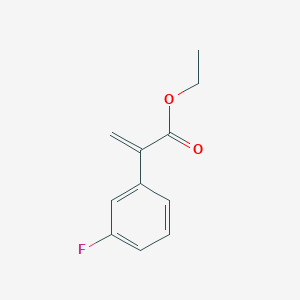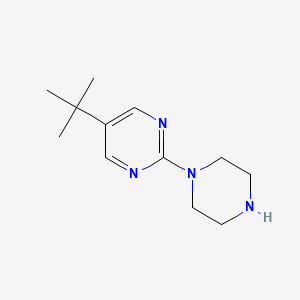![molecular formula C9H9ClF3NO2 B13678855 2-Amino-1-[2-(trifluoromethoxy)phenyl]ethanone Hydrochloride](/img/structure/B13678855.png)
2-Amino-1-[2-(trifluoromethoxy)phenyl]ethanone Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-[2-(trifluoromethoxy)phenyl]ethanone Hydrochloride is a chemical compound with the molecular formula C9H8F3NO2.ClH. It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, an amino group, and an ethanone moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[2-(trifluoromethoxy)phenyl]ethanone Hydrochloride typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the ethanone moiety. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified through recrystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-[2-(trifluoromethoxy)phenyl]ethanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
Applications De Recherche Scientifique
2-Amino-1-[2-(trifluoromethoxy)phenyl]ethanone Hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-Amino-1-[2-(trifluoromethoxy)phenyl]ethanone Hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-phenylethanone: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
2-Amino-1-(4-chlorophenyl)ethanone: Contains a chloro group instead of a trifluoromethoxy group, leading to variations in reactivity and applications
Uniqueness
The presence of the trifluoromethoxy group in 2-Amino-1-[2-(trifluoromethoxy)phenyl]ethanone Hydrochloride imparts unique properties, such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C9H9ClF3NO2 |
|---|---|
Poids moléculaire |
255.62 g/mol |
Nom IUPAC |
2-amino-1-[2-(trifluoromethoxy)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)15-8-4-2-1-3-6(8)7(14)5-13;/h1-4H,5,13H2;1H |
Clé InChI |
JUTBTPKAUKXQGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)CN)OC(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13678779.png)
![6-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13678781.png)

![2,8-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13678787.png)

![2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13678795.png)
![5-Bromo-2-chloro-6-methyl-1H-benzo[d]imidazole](/img/structure/B13678799.png)

![(R)-4-[(3-Amino-1-piperidyl)methyl]-N-[4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]picolinamide Hydrochloride](/img/structure/B13678806.png)

![6-Chloropyrazolo[1,5-A]pyrazine](/img/structure/B13678812.png)


